5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Identity and Systematic Nomenclature
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with several identifying characteristics in terms of its chemical structure and nomenclature. The compound consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system. The bromine atom is positioned at carbon-5 on the pyridine ring, while the methyl group is attached at position 2 on the pyrrole ring, with a hydrogen atom at the nitrogen position 1.
The chemical structure is represented by the molecular formula C8H7BrN2, indicating it contains 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms. The molecular weight of this compound is 211.06 grams per mole, reflecting its elemental composition.
This compound is registered in chemical databases with the Chemical Abstracts Service (CAS) registry number 1111638-02-8 and the Molecular Design Limited (MDL) number MFCD15529124. These unique identifiers enable precise tracking and referencing of the compound across scientific literature and chemical databases.
The International Union of Pure and Applied Chemistry (IUPAC) name "this compound" describes its chemical structure systematically. Alternative names and synonyms include "2-Methyl-5-bromo-7-azaindole" and "5-Bromo-2-methyl-7-Azaindole," which reflect its relationship to the azaindole family of compounds.
The structural representation of this compound can be expressed through various chemical notation systems:
The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
The InChIKey, a hashed version of the InChI, is:
IWLFWGLFINYFHA-UHFFFAOYSA-N
The Simplified Molecular Input Line Entry System (SMILES) notation is:
CC1=CC2=CC(=CN=C2N1)Br
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 1111638-02-8 |
| MDL Number | MFCD15529124 |
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | This compound |
| Common Synonyms | 2-Methyl-5-bromo-7-azaindole, 5-Bromo-2-methyl-7-Azaindole |
| InChIKey | IWLFWGLFINYFHA-UHFFFAOYSA-N |
| Physical Form | Solid |
In terms of physical properties, this compound exists as a solid at room temperature. The presence of the bromine atom at position 5 and the methyl group at position 2 creates a specific electronic distribution that significantly influences its chemical reactivity and potential interactions with other molecules.
Historical Development in Heterocyclic Chemistry
The development of heterocyclic compounds like this compound has a rich history within the broader context of heterocyclic chemistry. Understanding this historical development provides valuable insights into the evolution of synthetic methodologies and the growing importance of such compounds.
The origins of heterocyclic chemistry relevant to pyrrolopyridines can be traced back to the 19th century. In 1849, Scottish scientist Thomas Anderson examined the contents of oil obtained through high-temperature heating of animal bones, isolating pyridine, which would later become a key component in understanding pyrrolopyridine structures.
The chemical structure of pyridine was determined decades after its discovery. Wilhelm Körner (1869) and James Dewar (1871) suggested that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding would later contribute to the elucidation of more complex heterocyclic systems like pyrrolopyridines.
A significant milestone occurred in 1876 when William Ramsay combined acetylene and hydrogen cyanide into pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. This pioneering work laid the foundation for future developments in heterocyclic chemistry, including the eventual synthesis of pyrrolopyridines.
The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis typically used a mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. This method allowed for the production of various pyridine derivatives and contributed significantly to the advancement of heterocyclic chemistry.
A breakthrough in pyridine production came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This method significantly improved the efficiency of pyridine production and is still used for industrial production today, demonstrating the enduring relevance of early synthetic approaches.
Research specifically on 1H-pyrrolo[2,3-b]pyridines has been documented since at least 1969. Studies from this period showed that these compounds undergo various reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. These early investigations established the fundamental chemical properties and reactivity patterns of the pyrrolo[2,3-b]pyridine system, which would inform later work on derivatives like this compound.
Table 2: Key Historical Developments in Pyrrolopyridine Chemistry
| Year | Researcher/Development | Contribution |
|---|---|---|
| 1849 | Thomas Anderson | Isolation of pyridine, a component fundamental to understanding pyrrolopyridine structures |
| 1869-1871 | Wilhelm Körner and James Dewar | Determination of pyridine structure as derived from benzene |
| 1876 | William Ramsay | First synthesis of a heteroaromatic compound (pyridine) |
| 1881 | Arthur Rudolf Hantzsch | First major synthesis of pyridine derivatives |
| 1924 | Aleksei Chichibabin | Development of efficient pyridine synthesis using inexpensive reagents |
| 1943 | Unknown | Earliest documented synthesis of pyrrolo[2,3-b]pyridine heterocycle |
| 1969 | Unknown | Documented studies on the properties and reactions of 1H-pyrrolo[2,3-b]pyridines |
The development of synthetic methods for azaindoles, including derivatives like this compound, has evolved significantly over time. The earliest synthesis of this heterocycle dates back to 1943. Since then, various synthetic approaches have been developed, including the Madelung-type cyclization, Reissert-type procedure, Leimgruber-Batcho reaction, Lorenz-type cyclization, and palladium-catalyzed reactions starting from iodoaminopyridines.
More recent advancements have included methods for metalations of azaindoles, which enable the functionalization of specific positions on the azaindole scaffold. For example, research has shown that directed ortho-metalation strategies can be employed for the functionalization of 7-azaindoles, opening new routes for creating derivatives like this compound.
The Bartoli reaction has also been adapted for the preparation of azaindoles, particularly 4- and 6-azaindoles, though this protocol could theoretically work for 5- and 7-azaindoles from the appropriate nitropyridines. Additionally, regioselective functionalization using nitrogen-oxides of azaindoles has been developed, allowing for direct functionalization at positions that might otherwise be difficult to access.
Another synthetic route to azaindoles is the carbolithiation of vinyl pyridines, which provides an additional pathway for the creation of 7-azaindole derivatives including compounds like this compound.
The continuous development of these synthetic methods reflects the ongoing interest in and importance of heterocyclic compounds like this compound in the field of organic chemistry, highlighting the compound's position within the evolving landscape of heterocyclic synthesis.
Position Within Pyrrolopyridine Derivatives
This compound occupies a specific position within the broader family of pyrrolopyridine derivatives, particularly as a substituted form of 7-azaindole. This section explores its structural relationship to other pyrrolopyridines, its classification, and its distinctive features within this chemical family.
Pyrrolopyridines, more accurately called azaindoles, are π-deficient heterocycles related to pyridine and pyrrole but with broader variations in acidic dissociation constants (pKa). The azaindole skeleton consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system similar to indole but with one carbon atom in the six-membered ring replaced by a nitrogen atom. This structural arrangement results in four isomeric azaindoles based on the position of the nitrogen atom in the six-membered ring:
Table 3: Isomeric Azaindoles and Their Properties
| Azaindole Type | Systematic Name | pKa Value |
|---|---|---|
| 4-azaindole | 1H-pyrrolo[3,2-b]pyridine | 6.94 |
| 5-azaindole | 1H-pyrrolo[3,2-c]pyridine | 8.26 |
| 6-azaindole | 1H-pyrrolo[2,3-c]pyridine | 7.95 |
| 7-azaindole | 1H-pyrrolo[2,3-b]pyridine | 4.59 |
This compound is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), with a bromine atom at position 5 and a methyl group at position 2. The different pKa values of the isomeric azaindoles illustrate the push-pull interactions between the two parent rings. For 7-azaindoles like our subject compound, this interaction is reminiscent of 2-aminopyridine (pKa 7.2).
Azaindoles, including derivatives like this compound, are considered structurally bioisosteric to indoles, which are ubiquitously present in biological materials, natural products, and pharmaceuticals. This structural resemblance contributes to the interest in azaindole derivatives for various applications.
The chemical properties of azaindoles, including this compound, differ from those of indoles in several important ways. All azaindoles are much more stable to acid than indoles, likely due to the diversion of protonation to the pyridine nitrogen. However, their reactivity toward electrophilic attack at the C-3 position is only slightly lower than in indoles.
For 7-azaindole derivatives like this compound, electrophilic substitution typically occurs at specific positions depending on the reaction conditions:
- Under neutral conditions, alkylation results in quaternization of the pyridine nitrogen
- With sodium salts, alkylation allows N-1 alkylation
- Acylation under mild conditions also occurs at N-1
- Electrophilic attack often occurs at the C-3 position
Nucleophilic displacement reactions are another characteristic of azaindoles. Halogen substitution can occur at positions alpha and gamma to the pyridine nitrogen, though often requiring vigorous conditions or long reaction times.
Within the broader context of substituted 7-azaindoles, several related compounds have been synthesized and studied, including:
- 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- methyl this compound-3-carboxylate
- 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
These related compounds demonstrate the diverse substitution patterns possible within the 7-azaindole framework and highlight this compound's position within a larger family of related molecules. Each substitution pattern confers unique chemical properties and potential applications.
Table 4: Comparison of this compound with Related Compounds
| Compound | Key Structural Difference | Molecular Formula |
|---|---|---|
| This compound | Base structure | C8H7BrN2 |
| 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 3 instead of 2 | C8H7BrN2 |
| 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Bromine at position 3, methyl at position 5 | C8H7BrN2 |
| methyl this compound-3-carboxylate | Additional methyl carboxylate group at position 3 | C10H9BrN2O2 |
The azaindole skeleton is only present in nature as fused polycyclic derivatives, such as the variolins. However, synthetic azaindoles like this compound have become major research targets in medicinal chemistry studies. Some highly functionalized 7-azaindoles have been shown to be antagonists of the corticotropin-releasing hormone receptor and inhibitors of p38 kinase.
This compound represents a specific type of functionalized azaindole with distinctive chemical properties due to its particular substitution pattern. The presence of bromine at position 5 makes this compound particularly suitable for further functionalization through various synthetic transformations, potentially enabling the creation of more complex derivatives with diverse applications.
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFWGLFINYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670449 | |
| Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-02-8 | |
| Record name | 2-Methyl-5-bromo-7-azaindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Reaction Conditions and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Reflux in THF with arylboronic acids | Up to 98.5% |
| Fischer Cyclization | Various conditions depending on substituents | Variable yields |
Biological Activities
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its biological activities, particularly in cancer therapy and as a kinase inhibitor.
Anti-Cancer Activity
Research has shown that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- Compound 4h demonstrated IC50 values of 7 nM against FGFR1, indicating strong potential for cancer treatment .
- In vitro studies revealed that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines .
Kinase Inhibition
This compound also serves as a lead structure for developing inhibitors targeting SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases. Inhibition of SGK-1 can regulate electrolyte balance and cell proliferation associated with disease states .
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Study on FGFR Inhibitors : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer properties. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for better efficacy against FGFRs .
- Anti-Thrombolytic Activity : Investigations into the anti-thrombolytic properties of related pyridine derivatives revealed that certain modifications could enhance their therapeutic profile, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as in medicinal chemistry where it might inhibit fibroblast growth factor receptors (FGFRs) in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Methyl group at position 4 instead of 2.
- Properties: The 4-methyl isomer (CAS: 1150617-52-9) exhibits distinct electronic effects due to altered substituent proximity to the pyrrole nitrogen.
Alkyl Chain Variants: 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Ethyl group replaces methyl at position 2 (CAS: 1228666-29-2).
- Solubility : The ethyl group increases lipophilicity, improving solubility in organic solvents like dichloromethane and THF compared to the methyl analog.
- Reactivity : The longer alkyl chain may reduce steric hindrance, facilitating nucleophilic substitutions or metal-catalyzed couplings.
Halogen-Substituted Derivatives
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine : The iodine atom at position 3 (CAS: 1046831-94-0) enhances versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to bromine.
Carbaldehyde and Tosyl Derivatives
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 9): The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, useful in synthesizing imidazole-based inhibitors.
- 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 10): Tosyl protection enhances stability during Suzuki couplings, as seen in the synthesis of 5-aryl derivatives (e.g., Compound 11).
Boronic Ester Derivatives
- 5-Bromo-3-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine (CAS: MFCD10574985): This boronic ester facilitates iterative cross-coupling for constructing biphenyl or heterobiaryl systems, critical in optimizing kinase inhibitors.
FGFR Inhibitor Derivatives
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (): The trifluoromethyl group enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, improving inhibitory potency compared to bromo-methyl analogs.
- N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (, Compound 8a): Demonstrates IC₅₀ < 100 nM against tyrosine kinases, highlighting the impact of nicotinamide side chains on target engagement.
Solubility Challenges
- Thieno[2,3-b]pyridine analogs () exhibit poor aqueous solubility, limiting their pharmacokinetic profiles. In contrast, 5-bromo-2-methyl derivatives show moderate solubility in DMSO (>10 mM), making them more suitable for in vitro assays.
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
Biological Activity
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly in oncology and cellular signaling pathways. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine framework. Its molecular formula is with a molecular weight of approximately 198.06 g/mol. This structure contributes to its distinct chemical reactivity and biological activity, particularly its interactions with various biological targets.
Target of Action:
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways including:
- RAS-MEK-ERK pathway
- Phospholipase C-gamma (PLCγ) pathway
- PI3K-Akt pathway
These pathways are crucial for cell proliferation, survival, and differentiation, making FGFRs significant targets in cancer therapy.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For example:
- Inhibition of Breast Cancer Cell Proliferation: The compound has shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis effectively.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| Breast Cancer (4T1) | 712 | Inhibition of proliferation |
| Osteosarcoma (HOS) | 2.5 | Cytotoxicity |
| Prostate Carcinoma (LNCaP) | 1.5 | Cytotoxicity |
These results indicate strong potential for the compound as an anticancer agent.
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated antimicrobial properties. In studies, analogs have shown efficacy against various microbial strains, suggesting that modifications to the core structure could enhance these activities further.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. However, detailed pharmacokinetic studies are still required to fully understand its metabolism and excretion pathways in vivo.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:
- Study on FGFR Inhibition: A derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM, indicating strong potential for cancer treatment applications.
- Platinum Complexes: The compound has been utilized in synthesizing platinum(II) complexes which showed enhanced cytotoxicity compared to traditional cisplatin treatments in various cancer cell lines .
- DYRK1A Inhibition: Some derivatives have been identified as potent inhibitors of DYRK1A kinase, showcasing additional therapeutic avenues beyond oncology .
Preparation Methods
Synthesis via Cyclization of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
- The key intermediate, 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, is treated with a strong base, potassium tert-butylate, in tert-butyl alcohol.
- The reaction is carried out at 85 °C for 1 hour.
- After completion, the mixture is cooled and poured into a water/ice mixture to precipitate the product.
- The solid is filtered, washed, dried, and purified by dissolution in dichloromethane followed by drying.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Base | Potassium tert-butylate |
| Solvent | tert-Butyl alcohol |
| Temperature | 85 °C |
| Reaction Time | 1 hour |
| Work-up | Precipitation in water/ice, filtration, washing |
| Yield | 97% |
This method efficiently converts the propargyl-substituted pyridinylamine to the target pyrrolopyridine ring system with high yield and purity.
Preparation of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine as a Related Example
This closely related compound provides insight into the preparation of methylated pyrrolo[2,3-b]pyridines:
- Starting from 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a base-mediated deprotection and cyclization is performed.
- The reaction mixture contains aqueous sodium hydroxide, methanol, water, and tetrahydrofuran.
- The mixture is heated to reflux overnight.
- After reaction completion, the product is isolated by solvent removal, extraction, and preparative HPLC purification.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide (20% aqueous) |
| Solvents | Methanol, water, tetrahydrofuran |
| Temperature | Reflux (~65-70 °C) |
| Reaction Time | Overnight |
| Purification | Preparative HPLC |
| Yield | 72.4% |
This method demonstrates the use of base hydrolysis and deprotection strategies to access methyl-substituted pyrrolo[2,3-b]pyridines, which can be adapted for the 2-methyl derivative.
Summary Table of Preparation Methods
Research Findings and Analysis
- The base-promoted cyclization of propargyl-substituted pyridinylamines (Method 1) is the most direct and high-yielding route to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
- Multi-step synthetic sequences involving protection, coupling, and oxidation (Method 2) offer routes to more complex derivatives but are less direct for the simple 2-methyl compound.
- The base hydrolysis and deprotection approach (Method 3) exemplifies strategies for introducing methyl substituents on the pyrrolo ring and can be adapted for the 2-methyl derivative.
- Reaction conditions typically require strong bases (potassium tert-butylate or sodium hydroxide), elevated temperatures (reflux or 85 °C), and careful purification steps such as filtration and preparative HPLC.
- Yields range from approximately 70% to above 95%, indicating efficient synthetic access to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyrrolo[2,3-b]pyridine scaffold. For example, bromination using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under reflux conditions (60–80°C) is common . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 eq. brominating agent) and reaction time (4–12 hours). Post-synthesis purification via silica gel chromatography (heptane/ethyl acetate gradients) ensures high yields (75–90%) and purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., methyl and bromine groups). Key NMR signals include downfield shifts for pyrrole protons (δ 8.3–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) . X-ray crystallography (monoclinic P21/c space group) confirms planar geometry and hydrogen-bonding patterns in the solid state . Mass spectrometry (ESI-MS) validates molecular weight (241.04 g/mol) .
Q. What solvents and reagents are critical for functionalizing the pyrrolo[2,3-b]pyridine core?
- Methodology :
- Substitution reactions : Use NaH or K₂CO₃ in DMF for nucleophilic aromatic substitution (e.g., introducing aryl/alkynyl groups) .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in dioxane/water (105°C, 4–6 hours) .
- Protection/deprotection : Tosyl (TsCl) or benzyl groups stabilize the N1 position during multi-step syntheses .
Advanced Research Questions
Q. How do substitution patterns at the 3- and 5-positions affect biological activity in kinase inhibition studies?
- Methodology :
- Structure-activity relationship (SAR) : Compare analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (IC₅₀ = 51 nM for kinase X) vs. 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives (IC₅₀ = 12 nM). Electron-withdrawing groups (Br, NO₂) enhance electrophilicity, while methoxy groups improve solubility .
- In vitro assays : Use HEK293 cells transfected with target kinases, measuring phosphorylation inhibition via Western blot .
Q. What experimental strategies resolve contradictions in reported synthetic yields for N1-alkylated derivatives?
- Methodology :
- Controlled reaction parameters : Re-examine alkylation using NaH/MeI in THF (0°C to rt) vs. phase-transfer catalysts (Bu₄N⁺HSO₄⁻), which improve yields from 36% to 99% .
- Byproduct analysis : LC-MS identifies side products (e.g., di-alkylated species) when excess alkylating agents are used .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding poses in cytochrome P450 (CYP3A4) active sites. Methyl groups at C2 reduce steric hindrance, while bulky substituents at C5 decrease metabolic clearance .
- ADMET prediction : SwissADME calculates logP (2.1–3.5) and solubility (LogS = -4.5 to -3.2), prioritizing derivatives with balanced lipophilicity .
Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
